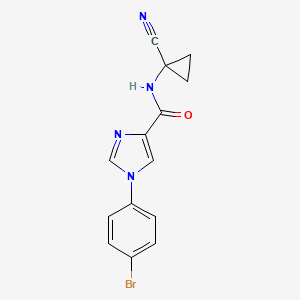

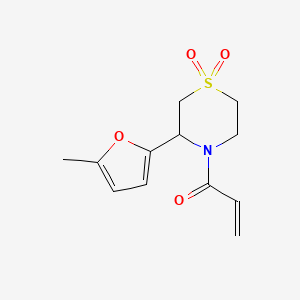

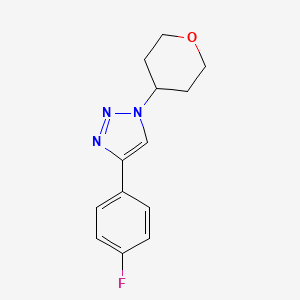

![molecular formula C13H16N2O2 B2655390 Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1224743-11-6](/img/structure/B2655390.png)

Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with biological systems, and has been studied extensively for its mechanism of action and physiological effects. In

Applications De Recherche Scientifique

Synthesis of Pyrrole Derivatives

Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate plays a crucial role in the synthesis of pyrrole derivatives. For instance, it has been utilized in reactions involving singlet oxygen to yield peroxidic intermediates that further react with nucleophiles to produce 5-substituted pyrroles. Such pyrroles serve as precursors for the synthesis of compounds like prodigiosin, including its A-ring substituted analogues (Wasserman et al., 2004).

Catalyzed Multicomponent Reactions

In the presence of palladium catalysts and tert-butylamine, this compound participates in three-component reactions with propargyl carbonates and isocyanides, leading to the efficient synthesis of polysubstituted aminopyrroles. This demonstrates its versatility in catalyzed multicomponent reactions for creating complex molecular structures (Qiu, Wang, & Zhu, 2017).

Coupling Reactions

The compound is also involved in palladium-catalyzed coupling reactions with arylboronic acids. This process results in the formation of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its application in coupling reactions to synthesize diverse pyridine derivatives (Wustrow & Wise, 1991).

Antibacterial Agents

Research into the synthesis and antimicrobial activity of chiral 1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, characterized by aminopyrrolidine substituents, indicates the potential of this compound derivatives as antibacterial agents. Structure-activity relationship studies underline the importance of stereochemistry in maintaining antibacterial activity (Di Cesare et al., 1992).

Water Oxidation Catalysts

In the field of materials science, derivatives of this compound have been explored as components of ruthenium complexes for water oxidation. These complexes demonstrate the potential for efficient oxygen evolution, contributing to research on renewable energy and environmental remediation (Zong & Thummel, 2005).

Propriétés

IUPAC Name |

tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-8-15(12(16)17-13(2,3)4)11-10(9)6-5-7-14-11/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTPFIUDNUQAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=CC=N2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

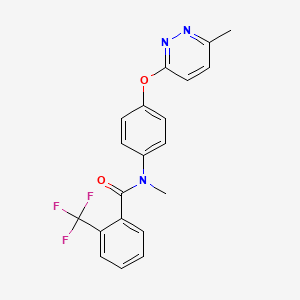

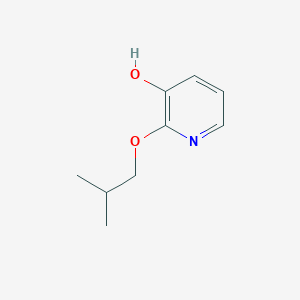

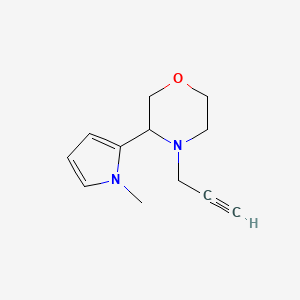

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide](/img/structure/B2655321.png)

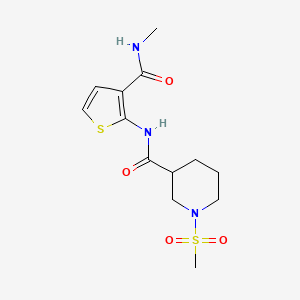

![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidine-5-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2655322.png)